molecular formula C27H31NO9 B1205258 Feudomycin A CAS No. 79466-09-4

Feudomycin A

Cat. No.: B1205258
CAS No.: 79466-09-4
M. Wt: 513.5 g/mol
InChI Key: XAMIMZAWZUSOPA-JIGXQNLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-deoxydaunorubicin is an aminoglycoside antibiotic that is (1S,3S)-3-ethyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracene having a 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl residue attached at position 1 via a glycosidic linkage. It is an aminoglycoside antibiotic, an anthracycline, a deoxy hexoside, a monosaccharide derivative and a member of p-quinones. It is a conjugate acid of a 13-deoxydaunorubicin(1+). It derives from a hydride of a tetracene.

Scientific Research Applications

Anthracycline Production

Feudomycin A is identified as a new anthracycline, produced by the mutant strain from Streptomyces coeruleorubidus. This discovery highlights its role in the generation of new anthracyclines with unique aglycones, expanding the scope of anthracycline antibiotics. Such developments are crucial for advancing antibiotic treatments and diversifying the options available in medical science (Oki et al., 1981).

Microbial Conversion and Biosynthesis

Research has explored the microbial conversion of auramycinone by Streptomyces coeruleorubidus ATCC 31276, leading to the creation of feudomycin D, among others. This process highlights the potential of this compound in microbial biosynthesis, providing valuable insights into the production of novel anthracycline antibiotics (Hoshino & Fujiwara, 1983).

Properties

CAS No.

79466-09-4

Molecular Formula

C27H31NO9

Molecular Weight

513.5 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C27H31NO9/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3/t11-,14-,16-,17-,22+,27-/m0/s1

InChI Key

XAMIMZAWZUSOPA-JIGXQNLBSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)O

SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Canonical SMILES

CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

79466-09-4

Synonyms

feudomycin A
feudomycin A hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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